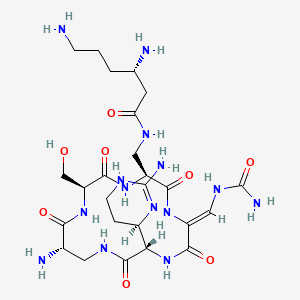
Capstat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capstat is a compound known for its applications in various fields, including veterinary medicine. It is primarily used as an ectoparasiticide, which means it is effective in controlling parasites like fleas on animals. The active ingredient in this compound is nitenpyram, which belongs to the chemical class of neonicotinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitenpyram involves several steps, starting from basic organic compounds. The process typically includes nitration, reduction, and cyclization reactions. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of nitenpyram is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Nitenpyram undergoes several types of chemical reactions, including:
Oxidation: Nitenpyram can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Halogenation and other substitution reactions can be performed to create derivatives of nitenpyram.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of nitenpyram, which can have different pharmacological properties and applications .
Scientific Research Applications
Capstat has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying neonicotinoid chemistry and its interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and its potential use in controlling pest populations.
Medicine: Explored for its potential use in treating parasitic infections in animals.
Industry: Used in the development of new ectoparasiticides and related products.
Mechanism of Action
Nitenpyram, the active ingredient in Capstat, works by binding to and inhibiting insect-specific nicotinic acetylcholine receptors. This interference with nerve transmission leads to the death of adult fleas. Nitenpyram does not inhibit acetylcholinesterase, making it specific to insects and safe for use in animals .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid used as an insecticide.
Thiamethoxam: Known for its broad-spectrum insecticidal properties.
Acetamiprid: Used in agriculture for pest control.
Uniqueness
Capstat (nitenpyram) is unique in its rapid action and specificity for adult fleas. Unlike some other neonicotinoids, it does not have long-lasting effects, making it suitable for quick, short-term treatment of flea infestations .
Properties
CAS No. |
37280-35-6 |
|---|---|
Molecular Formula |
C25H44N14O8 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1 |
InChI Key |
JNIIDKODPGHQSS-MPSMQSNBSA-N |
Isomeric SMILES |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
Canonical SMILES |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















